REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].[NH:7]1[C:15]2[C:10](=C[CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1.[CH2:16](I)[CH3:17]>>[CH2:16]([N:7]1[C:15]2[C:10](=[C:1]([OH:4])[CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1)[CH3:17] |f:0.1.2|
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Name
|
|
Quantity
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1.09 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hr
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
Excess ethyl iodide was evaporated under vacuum, water
|
Type
|
ADDITION
|
Details
|
was added (10 ml)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC2=C(C=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |